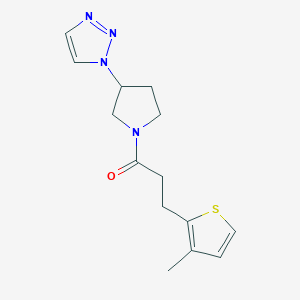![molecular formula C20H22ClN5O B2693706 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride CAS No. 2418691-63-9](/img/structure/B2693706.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. Techniques such as X-ray diffraction or NMR spectroscopy could be used to determine its exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. For example, the carboxamide group might be reactive towards acids or bases, and the phenyl groups might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis and Structural Characterisation
A number of studies have focused on synthesizing and characterizing various carboxamide derivatives due to their potential in medicinal chemistry and materials science. For instance, Kelly et al. (2007) detailed the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, showcasing their structural characterisation through a range of spectroscopic techniques and demonstrating their cytotoxic effects on breast cancer cell lines (Kelly et al., 2007). Such work underscores the importance of carboxamide derivatives in developing anticancer agents.
Biological Activity and Potential Antipsychotic Agents
The exploration of heterocyclic carboxamides as potential therapeutic agents is a significant application. Norman et al. (1996) synthesized heterocyclic analogues of antipsychotic agents and evaluated their binding affinity to various receptors, highlighting the potential of these compounds in antipsychotic drug development (Norman et al., 1996). This research direction is crucial for discovering new treatments for psychiatric disorders.
Antimicrobial and Antitumor Activities
Another significant area of application for carboxamide derivatives is in antimicrobial and antitumor research. Behbehani et al. (2011) synthesized a variety of heterocyclic substances using 2-arylhydrazononitriles, finding that some derivatives displayed strong antimicrobial activities (Behbehani et al., 2011). Similarly, Raffa et al. (2009) prepared 3-amino-N-phenyl-1H-indazole-1-carboxamides and evaluated their in vitro antineoplastic activity, demonstrating significant antiproliferative effects (Raffa et al., 2009). These studies highlight the therapeutic potential of carboxamide derivatives against various diseases.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O.ClH/c21-14-20(15-7-3-1-4-8-15)11-16(12-20)23-19(26)18-13-22-24-25(18)17-9-5-2-6-10-17;/h1-10,13,16H,11-12,14,21H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZIXRWORUPXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=CN=NN3C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

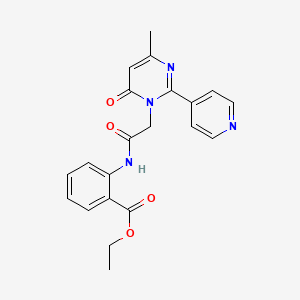
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)
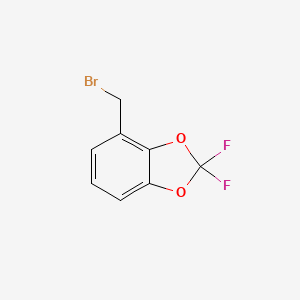
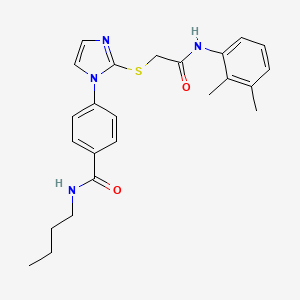

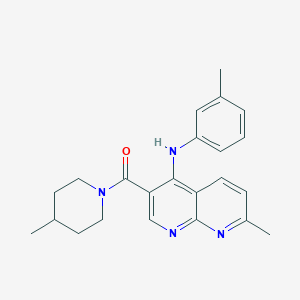
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2693636.png)
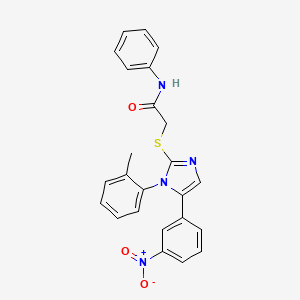

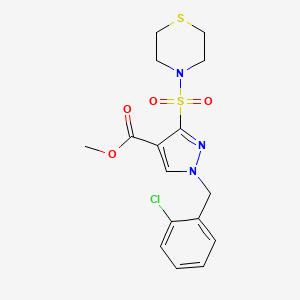
![(4aR,5R,5aR,8aR,9S)-10-(pyridin-3-yl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2693643.png)

![2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2693645.png)
